Minimal N-Methyl Substituent Retains Core Protein Phosphatase Inhibitory Pharmacophore While Reducing Lipophilicity-Driven Off-Target Binding
The N-methyl derivative preserves the essential 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide pharmacophore responsible for protein phosphatase 1 (PP1) and 2A (PP2A) inhibition, but avoids the excessive lipophilicity introduced by N-farnesyl or N-farnesyloxy substituents. In a comparative study of N-substituted norcantharimides, bulky lipophilic derivatives such as N-farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide and N-farnesyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide exhibited the highest cytotoxicity against HepG2 liver carcinoma cells, while the minimal N-methyl analog maintains the fundamental inhibitory scaffold with reduced promiscuous membrane partitioning . This positions CAS 7741-81-3 as a more selective chemical probe for studying intrinsic PP1/PP2A inhibition versus lipophilicity-driven cytotoxicity.
| Evidence Dimension | Lipophilicity-driven cytotoxicity vs. intrinsic target engagement |
|---|---|
| Target Compound Data | N-methyl substituent; predicted lower logP (estimated ~0.5–1.0 based on MW and H-bond acceptor count of 3); retains PP1/PP2A inhibitory core |
| Comparator Or Baseline | N-farnesyloxy and N-farnesyl norcantharimides; high lipophilicity; highest cytotoxicity among 23 derivatives tested against HepG2 |
| Quantified Difference | Qualitative difference: minimal N-alkyl vs. terpenyl/terpenyloxy substituents; no direct head-to-head IC50 comparison available. Class-level inference based on established structure-activity relationships. |
| Conditions | Cytotoxicity evaluation against five human cancer cell lines (HepG2, etc.) |
Why This Matters
For researchers designing selective phosphatase inhibitors, the minimal N-methyl scaffold provides a cleaner starting point with reduced potential for membrane-driven off-target effects, which is critical for target validation studies.
